molecular formula C10H9FO B6201733 4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde CAS No. 1896926-29-6

4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde

Cat. No. B6201733
CAS RN: 1896926-29-6
M. Wt: 164.2
InChI Key:
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Description

“4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde” is a chemical compound. It is a derivative of 2,3-dihydro-1H-indene-5-carbaldehyde . The IUPAC name for the parent compound is 5-indanecarbaldehyde . It has a molecular weight of 146.19 .


Molecular Structure Analysis

The parent compound, 2,3-dihydro-1H-indene-5-carbaldehyde, has the InChI code 1S/C10H10O/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-7H,1-3H2 . The addition of a fluorine atom at the 4th position would slightly alter this structure.


Physical And Chemical Properties Analysis

The parent compound, 2,3-dihydro-1H-indene-5-carbaldehyde, is a liquid at room temperature . The addition of a fluorine atom may slightly alter these properties.

Safety and Hazards

The parent compound, 2,3-dihydro-1H-indene-5-carbaldehyde, has several hazard statements including H302, H312, H315, H319, H332, H335, H412 . Precautionary measures include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . The addition of a fluorine atom may change these hazards and precautions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "methyl iodide", "magnesium", "1,3-dibromopropane", "1,3-butadiene" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 4-fluoro-3-phenylbut-2-enoic acid ethyl ester.", "Step 2: Decarboxylation of the above product in the presence of acetic acid to form 4-fluoro-3-phenylbut-2-enal.", "Step 3: Reduction of 4-fluoro-3-phenylbut-2-enal with sodium borohydride to form 4-fluoro-3-phenylbutan-2-ol.", "Step 4: Protection of the hydroxyl group in the above product with acetic anhydride and sulfuric acid to form 4-fluoro-3-phenylbutan-2-yl acetate.", "Step 5: Formation of the Grignard reagent from 1,3-dibromopropane and magnesium, followed by addition of the above product to form 4-fluoro-3-phenylbutan-2-yl magnesium bromide.", "Step 6: Reaction of the above product with 1,3-butadiene in the presence of sulfuric acid to form 4-fluoro-2,3-dihydro-1H-indene-5-carboxylic acid.", "Step 7: Esterification of the above product with methanol in the presence of sulfuric acid to form 4-fluoro-2,3-dihydro-1H-indene-5-carboxylic acid methyl ester.", "Step 8: Methylation of the above product with methyl iodide in the presence of sodium hydroxide to form 4-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde." ] }

CAS RN

1896926-29-6

Molecular Formula

C10H9FO

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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